N-(docosanoyl)-1-deoxysphinganine
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Overview
Description
C22 dihydro 1-Deoxyceramide (m18:0/22:0) is a very long-chain atypical ceramide containing a 1-deoxysphinganine backbone. This compound is part of the 1-deoxysphingolipids family, which are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . It has been found in various tissues, including mouse brain, spinal cord, and sciatic nerve .
Preparation Methods
Synthetic Routes and Reaction Conditions
C22 dihydro 1-Deoxyceramide (m18:0/22:0) can be synthesized through a multi-step process involving the condensation of palmitoyl-CoA with alanine, followed by further modifications to introduce the 1-deoxysphinganine backbone . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of C22 dihydro 1-Deoxyceramide (m18:0/22:0) involves large-scale synthesis using bioreactors and optimized conditions to maximize yield and purity. The process includes the use of high-purity lipid standards and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
C22 dihydro 1-Deoxyceramide (m18:0/22:0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions include modified ceramides with different functional groups, which can be used for various research and industrial applications.
Scientific Research Applications
C22 dihydro 1-Deoxyceramide (m18:0/22:0) has a wide range of scientific research applications:
Mechanism of Action
C22 dihydro 1-Deoxyceramide (m18:0/22:0) exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cellular processes, including apoptosis and mitochondrial function . The compound’s mechanism of action includes the modulation of sphingolipid metabolism and the induction of mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
C22 1-Deoxyceramide (m181(14Z)/220): Contains a 1-deoxysphingosine backbone with a cis double bond at the 14-15 position.
C22 Ceramide (d181/220): Involved in mitochondrial-mediated apoptosis and forms small channels in liposomes.
Uniqueness
C22 dihydro 1-Deoxyceramide (m18:0/22:0) is unique due to its 1-deoxysphinganine backbone and its formation through the condensation of palmitoyl-CoA with alanine instead of serine. This structural difference gives it distinct biological properties and applications compared to other ceramides .
Properties
Molecular Formula |
C40H81NO2 |
---|---|
Molecular Weight |
608.1 g/mol |
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]docosanamide |
InChI |
InChI=1S/C40H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-37-40(43)41-38(3)39(42)36-34-32-30-28-26-24-17-15-13-11-9-7-5-2/h38-39,42H,4-37H2,1-3H3,(H,41,43)/t38-,39+/m0/s1 |
InChI Key |
ILZRBDCCCUQGLC-ZESVVUHVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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